4-Fluoro-2-methoxyphenol physical and chemical properties
4-Fluoro-2-methoxyphenol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxyphenol, also known as 4-fluoroguaiacol, is a halogenated phenolic compound with significant potential in various scientific and industrial domains. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenol ring, imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Fluoro-2-methoxyphenol, along with relevant experimental protocols and data visualizations to support research and development activities.
Core Physical and Chemical Properties
The molecular structure of 4-Fluoro-2-methoxyphenol, with its functional groups, dictates its physical and chemical behavior. The presence of the hydroxyl and methoxy groups allows for hydrogen bonding, while the fluorine atom influences its polarity and metabolic stability.
Physicochemical Data
The following table summarizes the key physical and chemical properties of 4-Fluoro-2-methoxyphenol.
| Property | Value | Source |
| Molecular Formula | C₇H₇FO₂ | [1][2] |
| Molecular Weight | 142.13 g/mol | [1][2] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Boiling Point | 195 °C (lit.) | [2] |
| Density | 1.247 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.517 (lit.) | [2] |
| Flash Point | 101.6 °C (closed cup) | |
| Melting Point | Data not available | N/A |
| Solubility | Soluble in organic solvents; limited solubility in water. | Inferred from properties of similar compounds |
Chemical Identifiers
For unambiguous identification and cross-referencing in databases and literature, the following identifiers are crucial.
| Identifier | Value | Source |
| CAS Number | 450-93-1 | [1][2] |
| IUPAC Name | 4-fluoro-2-methoxyphenol | [4][5] |
| InChI | InChI=1S/C7H7FO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | [4] |
| InChIKey | OULGLTLTWBZBLO-UHFFFAOYSA-N | [4] |
| SMILES | COc1cc(F)ccc1O | [5] |
| MDL Number | MFCD00070797 | [1] |
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 4-Fluoro-2-methoxyphenol.
Infrared (IR) Spectroscopy: The IR spectrum of 4-Fluoro-2-methoxyphenol is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the methoxy group are expected in the 2850-3100 cm⁻¹ region. Strong absorptions corresponding to C-O stretching of the ether and phenol functionalities should appear in the 1000-1300 cm⁻¹ range. The C-F stretching vibration will likely be observed as a strong band in the 1000-1250 cm⁻¹ region. Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The spectrum is expected to show a singlet for the methoxy group (OCH₃) protons around 3.8-4.0 ppm. The aromatic protons will appear as multiplets or doublets of doublets in the range of 6.5-7.5 ppm, with coupling constants characteristic of their positions relative to each other and the fluorine atom. The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, as they are in unique chemical environments. The carbon of the methoxy group is expected around 55-60 ppm. The aromatic carbons will resonate in the 110-160 ppm region. The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹J C-F), resulting in a doublet. The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond couplings, respectively. The carbon bearing the hydroxyl group and the carbon bearing the methoxy group will be deshielded and appear at the lower field end of the aromatic region.
Mass Spectrometry (MS): Mass spectrometry data from PubChem indicates a molecular ion peak [M]⁺ at m/z 142.[4] Fragmentation patterns would likely involve the loss of a methyl group (-CH₃) from the methoxy moiety or other characteristic cleavages of the aromatic ring.
Experimental Protocols
A general experimental workflow for the synthesis and purification of a phenol derivative like 4-Fluoro-2-methoxyphenol is outlined below.
General Synthesis and Purification Workflow
Caption: A generalized experimental workflow for the synthesis, work-up, and purification of a substituted phenol like 4-Fluoro-2-methoxyphenol.
Reactivity and Applications
4-Fluoro-2-methoxyphenol is a versatile building block in organic synthesis. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The aromatic ring is activated by the hydroxyl and methoxy groups, making it susceptible to electrophilic aromatic substitution reactions, although the position of substitution will be directed by the existing substituents.
Its primary application lies in its use as an intermediate in the synthesis of more complex molecules. For instance, it may be used in the preparation of:
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Pharmaceuticals: The fluorophenol moiety is present in various biologically active compounds.
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Agrochemicals: Fluorinated organic compounds are a significant class of modern pesticides.
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Masked o-benzoquinones: These are useful reagents in organic synthesis.
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Polymers: It can be used as a monomer for the synthesis of poly(4-fluoro-2-methoxyphenol).
Biological Activity
Currently, there is limited direct research on the specific biological activities and signaling pathways of 4-Fluoro-2-methoxyphenol. However, the biological activities of related methoxyphenol compounds have been studied. For example, some 2-methoxyphenols have been investigated for their antioxidant and cyclooxygenase (COX)-2 inhibitory effects.[6] Additionally, other studies have explored the antimicrobial properties of natural methoxyphenol compounds against foodborne pathogens.[7] Based on its structural similarity to these compounds, it is plausible that 4-Fluoro-2-methoxyphenol may exhibit similar biological properties. The fluorine substituent could potentially enhance its metabolic stability and bioavailability, making it an interesting candidate for further biological evaluation.
Safety and Handling
4-Fluoro-2-methoxyphenol is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Logical Relationships of Chemical Information
The various identifiers and properties of a chemical compound are interconnected and provide a comprehensive profile for its use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Fluoro-2-methoxyphenol | 450-93-1 [m.chemicalbook.com]
- 3. B22211.06 [thermofisher.com]
- 4. 4-Fluoro-2-methoxyphenol | C7H7FO2 | CID 2737368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
